1-Phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine
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Overview
Description
1-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a heterocyclic compound that belongs to the class of benzazepines It is characterized by a seven-membered ring structure fused with a benzene ring and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine can be synthesized through several methods. One common approach involves the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-butyllithium (n-C4H9Li) as a key reaction step . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for 1-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, fully saturated benzazepines, and substituted benzazepines with various functional groups.
Scientific Research Applications
1-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets, such as dopamine receptors. It acts as an antagonist or agonist, modulating the activity of these receptors and influencing various signaling pathways. This modulation can result in changes in neurotransmitter release and receptor sensitivity, contributing to its pharmacological effects .
Comparison with Similar Compounds
1-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine can be compared with other benzazepine derivatives, such as:
1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Similar structure but different substitution pattern.
7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Known for its selective antagonism of D1 dopamine receptors.
1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol: Contains additional hydroxyl groups, influencing its chemical reactivity and biological activity.
These comparisons highlight the unique structural features and functional properties of 1-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H17N |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-phenyl-2,3,4,5-tetrahydro-1-benzazepine |
InChI |
InChI=1S/C16H17N/c1-2-10-15(11-3-1)17-13-7-6-9-14-8-4-5-12-16(14)17/h1-5,8,10-12H,6-7,9,13H2 |
InChI Key |
UMOWOGFRHSFFOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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